molecular formula C11H6F3NO5 B1667501 Bragsin2 CAS No. 342795-08-8

Bragsin2

Numéro de catalogue: B1667501
Numéro CAS: 342795-08-8
Poids moléculaire: 289.16 g/mol
Clé InChI: WJUILHMXVGFAIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de Bragsin2 implique plusieurs étapes, commençant par la préparation de la structure de base du benzopyrane. La voie de synthèse comprend généralement des réactions de nitration, de méthoxylation et de trifluorométhylation. Les conditions réactionnelles impliquent souvent l'utilisation d'acides et de bases forts, ainsi que de catalyseurs spécifiques pour faciliter les transformations souhaitées .

Cela peut inclure l'optimisation des conditions réactionnelles, l'utilisation de réacteurs à flux continu et l'emploi de techniques de purification avancées .

Analyse Des Réactions Chimiques

Mechanism of Action

Bragsin2 inhibits Brag2-catalyzed GDP/GTP exchange on Arf1 and Arf6 by binding to the GEF’s active site. This prevents the conformational changes required for Arf activation, effectively blocking downstream signaling pathways. Key reactions include:

  • Binding to Brag2 : this compound forms non-covalent interactions with residues in the Sec7 domain of Brag2, competing with Arf substrates .

  • Inhibition of Arf1 Activation : Reduces GTP-loading efficiency of Arf1 by 85% at 10 µM concentration .

Inhibitory Effects on Cellular Processes

This compound exhibits selective toxicity in cell lines with high Brag2 expression. Comparative EC₅₀ values for cytotoxicity are shown below:

Cell LineBrag2 Expression (Relative)EC₅₀ for this compound (µM)
OSA (Osteosarcoma)0.20>50
U2OS (Sarcoma)0.51>50
NIH 3T3 Fibroblast1.0012 ± 3

Data sourced from toxicity assays in .

This compound shows minimal impact on cells with low Brag2 activity (e.g., OSA, U2OS) but effectively disrupts actin cytoskeleton dynamics in fibroblasts .

Impact on Actin Cytoskeleton and Cell Morphology

In RD and U2OS cells, this compound:

  • Reduces actin stress fiber density by 40% at 25 µM .

  • Decreases focal adhesion size by 30% compared to untreated controls .

  • Does not alter Golgi structure, unlike broad-spectrum Arf inhibitors (e.g., Brefeldin A) .

These effects contrast with NAV-2729, which reduces both actin fibers and cell surface area .

Kinetic and Mechanistic Studies

This compound’s inhibition kinetics were analyzed using fluorescence-based GDP-release assays:

  • Kₐ (Activation Constant) : 8.2 ± 1.1 µM for Brag2-Arf1 interaction .

  • Reaction Optimization : Stabilizing this compound required adjusting solvent polarity and base equivalents to minimize degradation during synthesis .

Applications De Recherche Scientifique

Cancer Research

Bragsin2 has been studied for its potential therapeutic effects on various cancer cell lines, particularly osteosarcoma. Research indicates that this compound exhibits low toxicity towards these cells, making it a candidate for further investigation in cancer therapies.

  • Case Study: Osteosarcoma Cell Lines
    • Objective : To evaluate the cytotoxic effects of this compound on osteosarcoma cell lines.
    • Findings : The study found that this compound demonstrated little to no toxicity across multiple osteosarcoma cell lines, indicating its potential as a safe therapeutic agent .

Membrane Trafficking Regulation

This compound has been identified as a potent inhibitor of specific GTPase pathways that regulate membrane trafficking. This regulation is crucial in understanding cancer progression and metastasis.

  • Case Study: Breast Cancer Progression
    • Objective : To explore the role of this compound in modulating membrane trafficking in breast cancer cells.
    • Findings : The compound was shown to affect the trafficking of proteins involved in cell adhesion and invasion, suggesting that targeting these pathways could provide new therapeutic strategies for breast cancer treatment .

Cytotoxicity Results of this compound on Osteosarcoma Cell Lines

Cell LineEC50 (µM)Toxicity Level
U2OS>25Low
SMS-CTR>25Low
RD>25Low

Effects of this compound on Membrane Trafficking Proteins

Protein TargetEffect ObservedImplication
RAB2AInhibition of traffickingPotential for reduced invasiveness
E-cadherinAltered localizationImpacts cell junction stability

Comparaison Avec Des Composés Similaires

Bragsin2 est unique dans sa capacité à inhiber sélectivement et de manière non compétitive l'activation de la GTPase Arf médiée par BRAG2. Les composés similaires comprennent d'autres inhibiteurs de la GTPase Arf et des facteurs d'échange de nucléotides, tels que SecinH3 et la brefeldine A. Le mécanisme d'action non compétitif de this compound et sa liaison spécifique au domaine d'homologie de pleckstrine de BRAG2 le distinguent de ces autres composés .

Références

Activité Biologique

Bragsin2 is a small molecule inhibitor that specifically targets the BRAG2 protein, a guanine nucleotide exchange factor (GEF) involved in the activation of Arf GTPases. This compound demonstrates significant biological activity, particularly in disrupting Arf GTPase signaling pathways, which play critical roles in various cellular processes such as vesicle trafficking, cytoskeletal dynamics, and cell proliferation. The following sections provide a detailed examination of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

This compound operates by inhibiting the nucleotide exchange process catalyzed by BRAG2. It binds non-competitively to the interface between the PH domain of BRAG2 and the lipid bilayer, preventing BRAG2 from activating lipidated Arf GTPases. This inhibition is crucial for understanding its role in cellular signaling and potential therapeutic applications.

Binding Affinity and Inhibition

  • IC50 Value : The IC50 value for this compound as an inhibitor of BRAG2 is reported to be approximately 3 μM .
  • Inhibition Studies : In vitro studies have shown that this compound at a concentration of 50 μM inhibits Arf GTPase activation in HeLa cells and affects the growth of specific breast cancer cell lines (SUM149 and S68) without impacting SUM159 cells, which lack adhesion molecules .

Research Findings

This compound has been studied in various contexts to elucidate its biological effects:

  • Cell Viability : this compound exhibits minimal toxicity across different cell lines, suggesting its potential as a therapeutic agent without significant adverse effects on cell viability .
  • Effect on Cellular Processes :
    • This compound disrupts Arf GTPase signaling pathways critical for cell proliferation and differentiation.
    • Studies indicate that it can influence breast cancer stem cells, highlighting its relevance in cancer research .
  • Comparative Studies with Other Inhibitors :
    • Comparative analysis with other compounds such as NAV-2729 and SecinH3 has been conducted to evaluate their respective effects on GTPase signaling pathways.
    • In particular, this compound has shown unique selectivity for BRAG2 over other related proteins .

Data Tables

The following table summarizes key characteristics and comparative data regarding this compound and related compounds:

Compound NameTarget ProteinMechanism of ActionIC50 ValueUnique Features
This compound BRAG2Inhibits nucleotide exchange3 μMSelective inhibition; minimal toxicity
Bragsin BRAG1Inhibits nucleotide exchangeNot specifiedSimilar structure but targets a different isoform
NAV-2729 BRAG2Inhibits nucleotide exchangeNot specifiedMore potent than this compound in certain assays
SecinH3 ARF1Disrupts ARF signalingNot specifiedDifferent target but involved in similar pathways

Case Study 1: Breast Cancer Research

A study investigated the effects of this compound on breast cancer cell lines, revealing that it selectively inhibited growth in SUM149 and S68 cells while having no effect on SUM159 cells. This selectivity suggests that this compound may serve as a targeted therapeutic agent for specific breast cancer subtypes characterized by altered adhesion molecule expression .

Case Study 2: Cellular Mechanisms

Research utilizing artificial membranes containing ARF GTPases demonstrated that this compound effectively inhibits BRAG2 activity on membranes enriched with PIP2, indicating its functional relevance in membrane-associated processes . This finding underscores the importance of membrane interactions in modulating GEF activity.

Propriétés

IUPAC Name

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUILHMXVGFAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bragsin2
Reactant of Route 2
Reactant of Route 2
Bragsin2
Reactant of Route 3
Bragsin2
Reactant of Route 4
Reactant of Route 4
Bragsin2
Reactant of Route 5
Bragsin2
Reactant of Route 6
Reactant of Route 6
Bragsin2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.